![molecular formula C76H58 B12533420 9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene CAS No. 819067-42-0](/img/structure/B12533420.png)
9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene is a complex organic compound that belongs to the family of anthracene-based derivatives. This compound is known for its unique structural properties, which include two anthracene units connected by a fluorene moiety. It is primarily used in scientific research due to its interesting photophysical and electrochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene typically involves a series of cross-coupling reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. The reaction conditions usually involve the use of palladium catalysts, base, and appropriate solvents under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield hydroanthracenes, and substitution may yield halogenated derivatives.
Scientific Research Applications
9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study photophysical and electrochemical properties.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene involves its interaction with light and electrons. The compound absorbs light, leading to an excited state that can transfer energy or electrons to other molecules. This property is particularly useful in applications such as OLEDs, where the compound can emit light when an electric current is applied.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
Comparison
Compared to these similar compounds, 9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene exhibits higher thermal stability and a larger Stokes shift. These properties make it more suitable for applications requiring high stability and efficient energy transfer .
Properties
CAS No. |
819067-42-0 |
|---|---|
Molecular Formula |
C76H58 |
Molecular Weight |
971.3 g/mol |
IUPAC Name |
9,10-bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C76H58/c1-5-75(6-2)65-39-23-21-25-49(65)51-43-41-47(45-67(51)75)69-53-27-9-13-31-57(53)71(58-32-14-10-28-54(58)69)73-61-35-17-19-37-63(61)74(64-38-20-18-36-62(64)73)72-59-33-15-11-29-55(59)70(56-30-12-16-34-60(56)72)48-42-44-52-50-26-22-24-40-66(50)76(7-3,8-4)68(52)46-48/h9-46H,5-8H2,1-4H3 |
InChI Key |
XVEMVIWEXSUFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)-](/img/structure/B12533340.png)
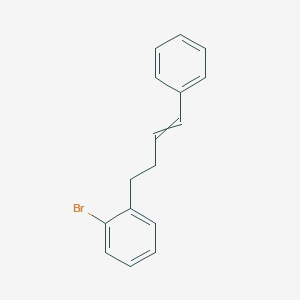
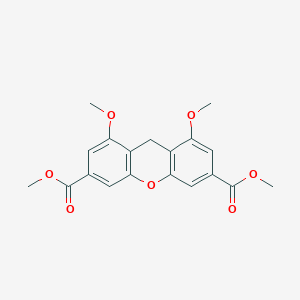

![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)
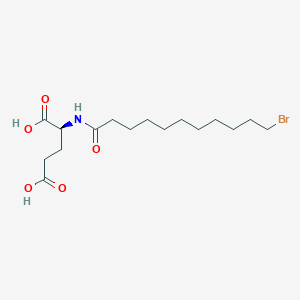
![2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12533358.png)
![5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide](/img/structure/B12533363.png)
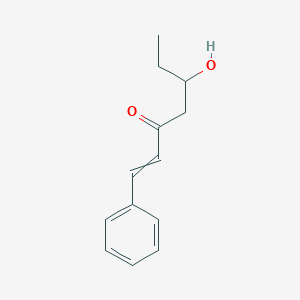
![1,4,8,11-Tetraazabicyclo[9.5.2]octadecane](/img/structure/B12533368.png)
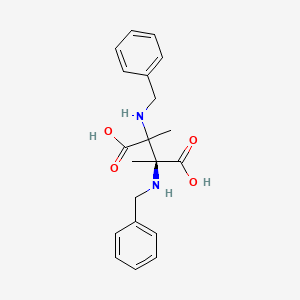
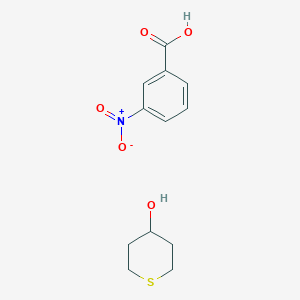

![3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12533390.png)
